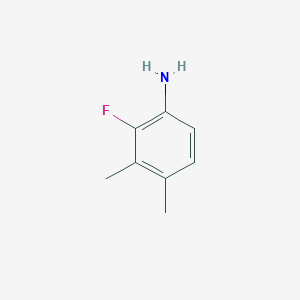

3,4-Dimethyl-2-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPJPBBWVKXVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Involving 3,4 Dimethyl 2 Fluoroaniline

Strategic Approaches for the Synthesis of 3,4-Dimethyl-2-fluoroaniline

The preparation of this compound can be approached through several strategic pathways, primarily involving the introduction of either the fluorine or the amino group at a key step. These methods include the direct fluorination of a precursor amine, the amination of a fluorinated aromatic substrate, and regioselective strategies to control the substitution pattern on the aniline (B41778) ring.

One potential route to this compound involves the direct fluorination of 3,4-dimethylaniline (B50824). Electrophilic fluorinating agents are typically employed for such transformations. Reagents like N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, are commonly used for the ortho-fluorination of anilines. However, the reaction of N,N-dimethylaniline with these reagents can lead to complex mixtures and significant tar formation, indicating that careful optimization of reaction conditions would be necessary to achieve selective fluorination at the C2 position of 3,4-dimethylaniline. researchgate.net The reaction mechanism is believed to proceed through a polar SEAr (electrophilic aromatic substitution) pathway. researchgate.net

Another approach involves the treatment of an aromatic azide (B81097) with anhydrous hydrogen fluoride (B91410). This method has been successfully used to prepare various fluorinated anilines. google.com For instance, 3,5-dimethylphenylazide, when treated with hydrogen fluoride, yields 3,5-dimethyl-4-fluoroaniline. google.com A similar strategy could theoretically be applied, starting from 3,4-dimethylaniline to form the corresponding azide, followed by reaction with hydrogen fluoride to introduce the fluorine atom.

A general representation of the direct fluorination of a dimethylaniline is presented in the table below.

| Precursor | Fluorinating Agent | Product | Reference |

| N,N-dimethylaniline | Selectfluor / NFSI | Complex mixture including 2-fluoro derivative | researchgate.net |

| 3,5-dimethylaniline (via azide) | Hydrogen Fluoride | 4-Fluoro-3,5-dimethylaniline | google.com |

An alternative synthetic strategy is the amination of a fluorinated aromatic precursor, such as 2-fluoro-1,2-dimethylbenzene. This approach involves a nucleophilic aromatic substitution (SNAr) reaction where an amine source replaces a suitable leaving group on the aromatic ring. Microwave-assisted amination of fluorobenzenes in a solvent like N-methylpyrrolidinone (NMP) has been shown to proceed in good to excellent yields without the need for a strong base or catalyst. researchgate.netresearchgate.net The reactivity of the fluorobenzene (B45895) substrate is enhanced by the presence of additional electron-withdrawing groups or other halogen atoms. researchgate.netresearchgate.net

The direct amination of fluoropolymers like Polytetrafluoroethylene (PTFE) using lithium alkylamides has also been reported, demonstrating the feasibility of C-F bond amination. mdpi.com This suggests that under appropriate conditions, a C-F bond in a small molecule like 2-fluoro-1,2-dimethylbenzene could be targeted for amination.

The table below illustrates the concept of amination of fluorinated aromatic compounds.

| Fluorinated Substrate | Amine Source | Conditions | Product | Reference |

| 1,2-Difluorobenzene | 1-Methylpiperazine | Microwave, NMP | N-(2-fluorophenyl)-1-methylpiperazine | researchgate.net |

| Fluorobenzenes | Various amines | Microwave, NMP | Aminated products | researchgate.net |

Achieving the desired 3,4-dimethyl-2-fluoro substitution pattern requires a high degree of regioselectivity. The synthesis of substituted pyrroles has demonstrated that regioselective preparation can be achieved through cycloaddition reactions, highlighting the importance of precursor design in controlling isomer formation. nih.gov In the context of substituted anilines, multi-step synthetic sequences are often necessary to install the substituents in the correct positions.

For example, a synthesis could commence from a commercially available, appropriately substituted nitrobenzene. Subsequent functional group interconversions, such as nitration, reduction of the nitro group to an amine, and halogenation, can be employed in a specific order to achieve the target molecule. The relative directing effects of the methyl and fluoro substituents would play a crucial role in the outcome of electrophilic aromatic substitution reactions.

Chemical Transformations and Derivative Synthesis from this compound

The presence of the primary amino group in this compound allows for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives. The reactivity of the amino group is central to these derivatization strategies.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles. This reactivity is the basis for N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the aniline. This can be achieved by reacting this compound with alkyl halides or other alkylating agents. The use of dimethyl carbonate (DMC) as a green methylating agent in the presence of a catalyst, such as copper-zirconium bimetallic nanoparticles, has been reported for the N-methylation of aromatic amines. nih.gov This method is considered environmentally benign as it produces methanol (B129727) and carbon dioxide as byproducts. nih.gov The reaction temperature and catalyst loading are critical parameters that influence the yield of mono- and di-methylated products. nih.gov

The table below summarizes a representative N-methylation reaction.

| Amine Substrate | Alkylating Agent | Catalyst | Temperature | Product | Reference |

| Benzylamine | Dimethyl Carbonate | Cu-Zr BNPs | 180 °C | N-Methylbenzylamine | nih.gov |

N-Acylation is the process of introducing an acyl group (-C(O)R) onto the nitrogen atom, forming an amide. This is a common transformation for anilines and can be accomplished using acylating agents such as acyl chlorides, anhydrides, or carboxylic acids. A metal-free method for the N-acylation of amines using N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) as the acyl source, promoted by ammonium (B1175870) iodide (NH4I), has been developed. researchgate.net This protocol is applicable to a broad range of aromatic, aliphatic, and heterocyclic amines. researchgate.net Another approach involves the direct reaction of an amine with a carboxylic acid, sometimes in the absence of a catalyst, to form the corresponding amide. google.com

The synthesis of fatty N-acylamino amides from 3,4-dichloroaniline (B118046) has been achieved using a coupling agent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). researchgate.net This highlights a versatile method for creating amide bonds with more complex acyl groups.

The following table provides examples of N-acylation reactions.

| Amine Substrate | Acylating Agent | Promoter/Catalyst | Product | Reference |

| Various amines | DMF / DMA | NH4I | N-acylated amines | researchgate.net |

| Homoserine | Acetic Acid | None | N-acetylated homoserine | google.com |

| 3,4-Dichloroaniline | Fatty acids | TBTU / DIPEA | Fatty N-acylamino amides | researchgate.net |

Reactions Involving the Aromatic Ring

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for arenes, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the existing substituents.

In this compound, the directing effects of the four substituents must be considered:

Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. byjus.com

Fluoro Group (-F): Deactivating via the inductive effect but ortho, para-directing through resonance. uci.edu

Methyl Groups (-CH₃): Weakly activating groups and ortho, para-directors through hyperconjugation and weak inductive effects.

The available positions for substitution are C5 and C6. The powerful activating and directing effect of the amino group at C1 strongly favors substitution at the positions ortho (C2, C6) and para (C4) to it. Since the C2 and C4 positions are already substituted, the primary influence of the amino group is directed towards C6. The fluorine at C2 and the methyl at C3 may provide some steric hindrance to attack at C6, but the electronic activation from the amino group is typically the dominant factor. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the strongly activating amino group and para to the C3-methyl group.

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org Unlike SₑAr, this reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the potential leaving group is the fluorine atom. However, the ring is substituted with electron-donating groups (amino and methyl groups), which destabilize the negative charge of the Meisenheimer intermediate. The amino group, in particular, is strongly electron-donating and is located ortho to the fluorine, making a standard SₙAr mechanism highly unfavorable. For nucleophilic aromatic substitution to occur, the ring must be activated, which is not the case for this molecule in its neutral state. Therefore, direct displacement of the fluorine atom by common nucleophiles under standard SₙAr conditions is not expected to be an efficient process.

While classical SₙAr is difficult, the functionalization of the C-F bond in fluoroarenes can be achieved through alternative strategies, primarily involving organometallic chemistry. nih.gov C-F bond activation is an area of intensive research, as it provides a pathway to transform readily available fluorinated compounds into more complex molecules. researchgate.net These methods typically rely on transition metal catalysts or main group metal reagents to cleave the strong C-F bond. rsc.org

Strategies for C-F bond functionalization applicable to compounds like this compound include:

Transition Metal-Catalyzed Cross-Coupling: Complexes of metals like nickel, palladium, and rhodium can activate C-F bonds, often via oxidative addition. nih.govmdpi.com This allows for the formation of new C-C, C-N, or C-O bonds. The presence of a directing group, such as the amino group in this molecule, can facilitate ortho-C-F activation.

Main Group Metal-Mediated Activation: Recent advances have shown that s-block, aluminum, and zinc metal complexes can also mediate the regioselective activation of C-F bonds in fluoroarenes. rsc.org

Aryne Formation: The presence of fluorine can acidify the ortho-protons. Under strongly basic conditions, deprotonation followed by fluoride elimination can generate a reactive aryne intermediate, which can then be trapped by various nucleophiles or dienophiles. nih.gov

These advanced methods bypass the electronic limitations of the SₙAr mechanism, enabling the conversion of the C-F bond into other functional groups. nih.gov

Cyclization Reactions Utilizing this compound as a Building Block

The structure of this compound, featuring a reactive primary amine ortho to a halogen, makes it a potentially valuable precursor for the synthesis of heterocyclic compounds through cyclization reactions. The aniline moiety can be incorporated into various fused ring systems.

Potential cyclization pathways include:

Synthesis of Quinolines: Anilines are classical starting materials for quinoline (B57606) synthesis via reactions like the Skraup, Doebner-von Miller, or Combes syntheses. These reactions involve the condensation of the aniline with α,β-unsaturated carbonyl compounds, dicarbonyls, or their precursors under acidic conditions.

Synthesis of Benzimidazoles: Condensation of this compound with carboxylic acids or their derivatives (such as orthoesters or aldehydes followed by oxidation) can lead to the formation of substituted benzimidazoles. This typically requires heating and may be catalyzed by acid.

Palladium-Catalyzed Cyclizations: Modern cross-coupling methodologies can be employed to construct heterocyclic rings. For example, a palladium-catalyzed reaction with an alkyne (Sonogashira coupling) followed by an intramolecular cyclization could lead to the formation of substituted indoles. Similarly, coupling with a molecule containing an appropriate functional group could initiate a cascade reaction leading to a fused heterocyclic system. mdpi.com

These reactions leverage the nucleophilicity of the amino group and its position on the aromatic ring to construct new rings, forming the core of many biologically active molecules.

Synthesis of Heterocyclic Systems (e.g., imidazotriazines, pyranopyrimidines)

The unique substitution pattern of this compound, featuring a fluorine atom ortho to the amino group and two methyl groups on the aromatic ring, influences its reactivity in the synthesis of fused heterocyclic systems.

Imidazotriazines: While specific examples detailing the synthesis of imidazotriazines directly from this compound are not extensively documented in readily available literature, the general synthetic routes to such systems often involve the condensation of a substituted aniline with a suitable triazine precursor. The presence of the ortho-fluoro substituent in this compound can be expected to impact the electronic and steric environment of the amino group, thereby influencing the cyclization and subsequent reaction conditions required for the formation of the imidazotriazine core.

Pyranopyrimidines: The synthesis of pyranopyrimidines can be achieved through multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form complex products. Substituted anilines are frequently employed as one of the key components in these reactions. For instance, the reaction of an aniline derivative, an aldehyde, and a reactive methylene (B1212753) compound can lead to the formation of a dihydropyrimidine, which can then undergo further reactions to yield a pyranopyrimidine. The specific use of this compound in such a reaction would introduce the 2-fluoro-3,4-dimethylphenyl moiety into the final pyranopyrimidine structure.

A general approach to synthesizing N-aryl pyrimidines involves the reaction of a substituted aniline with a chloropyrimidine derivative. For example, the reaction of various aniline derivatives with 2-chloro-4,6-dimethylpyrimidine (B132427) under microwave irradiation has been shown to produce N-(substituted phenyl)-4,6-dimethyl-2-pyrimidinamines in high yields nih.gov. This methodology could likely be adapted for this compound to produce the corresponding fluorinated anilinopyrimidine.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 3-Fluoroaniline | 2-Chloro-4,6-dimethylpyrimidine | N-(3-Fluorophenyl)-4,6-dimethyl-2-pyrimidinamine | 97% | nih.gov |

| 3-Aminophenol | 2-Chloro-4,6-dimethylpyrimidine | 3-[(4,6-Dimethylpyrimidine-2-yl)-amino]-phenol | 85% | nih.gov |

| 3-Aminobenzyl alcohol | 2-Chloro-4,6-dimethylpyrimidine | {3-[(4,6-Dimethylpyrimidine-2-yl)-amino]-phenyl}-methanol | 97% | nih.gov |

This table presents examples of N-aryl pyrimidine (B1678525) synthesis from substituted anilines, illustrating a potential pathway for the utilization of this compound.

Formation of Lactam and Thiourea (B124793) Derivatives

Lactam Derivatives: The synthesis of lactams, cyclic amides, from anilines can be achieved through various catalytic methods. One approach involves the chiral phosphoric acid-catalyzed cyclization of an aniline precursor. This metal-free desymmetrization can simultaneously form a benzo-fused δ-lactam while establishing a chiral center semanticscholar.org. While a specific application of this method to this compound is not detailed, the methodology is presented as applicable to a range of substituted anilines. The synthesis of fluorinated δ-lactams has also been reported through the cycloisomerization of gem-difluoropropargyl amides, highlighting the interest in fluorinated lactam structures in medicinal chemistry.

Thiourea Derivatives: The formation of thiourea derivatives from anilines is a well-established and efficient reaction, typically involving the reaction of the aniline with an isothiocyanate. This reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage. The reaction conditions are generally mild and the yields are often high.

The synthesis of unsymmetrical thioureas can be achieved by reacting an amine with an isothiocyanate. For instance, the reaction of primary amines with phenyl isothiocyanate in dichloromethane (B109758) has been reported to produce N,N'-disubstituted thioureas. This method is applicable to a wide range of amines, including substituted anilines.

| Amine | Isothiocyanate | Solvent | Reaction Conditions | Product |

| Aromatic/Aliphatic Amine | Phenyl isothiocyanate | Dichloromethane | Not specified | N-Aryl/Alkyl-N'-phenylthiourea |

| Aniline | Carbon Disulfide | Not specified | Mechanochemical ball milling | Symmetrical diarylthiourea |

This table outlines general methods for the synthesis of thiourea derivatives from amines, which are applicable to this compound.

Mechanistic Investigations of Reactions Involving 3,4 Dimethyl 2 Fluoroaniline and Its Analogues

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The kinetic and thermodynamic parameters of a reaction provide a quantitative understanding of its feasibility, rate, and the factors that control its pathway. For functionalization reactions involving 3,4-dimethyl-2-fluoroaniline and its analogues, these aspects are critical for optimizing reaction efficiency and selectivity.

In the context of transition metal-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, the rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions. For the amination of aryl halides, the catalytic cycle generally involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Computational studies using density functional theory (DFT) on related systems, such as the amination of aryl halides with different phosphine (B1218219) ligands, have shown that either oxidative addition or reductive elimination can be the rate-limiting step. For instance, in the palladium-catalyzed amination using the BrettPhos ligand, oxidative addition was identified as the rate-determining step. Conversely, when RuPhos was employed as the ligand, reductive elimination exhibited the highest activation energy barrier mdpi.com. The steric and electronic properties of the phosphine ligand play a crucial role in modulating the energies of the transition states for these elementary steps mdpi.com.

Table 1: Rate-Determining Steps in Palladium-Catalyzed Amination Reactions with Different Ligands

| Ligand | Rate-Determining Step | Key Influencing Factors |

| BrettPhos | Oxidative Addition | Steric hindrance and electronic structure of the ligand |

| RuPhos | Reductive Elimination | Steric hindrance and electronic structure of the ligand |

The energetic profile of a reaction pathway, often depicted as a reaction coordinate diagram, illustrates the relative energies of reactants, intermediates, transition states, and products. These profiles are essential for understanding reaction feasibility and predicting the major products.

DFT calculations have been employed to map the energetic landscapes of palladium-catalyzed amination reactions. These studies reveal the relative energies of key intermediates, such as the Pd(0) complex, the oxidative addition adduct, the palladium-amido complex, and the final Pd(II) product complex prior to catalyst regeneration.

Catalytic Mechanisms in Fluorinated Aniline (B41778) Transformations

Catalysts are central to many transformations of fluorinated anilines, enabling reactions that would otherwise be slow or unselective. Transition metals, in particular, play a pivotal role in a wide array of catalytic processes.

Palladium (Pd): Palladium is one of the most versatile and widely used metals for C-N cross-coupling reactions. The general mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle rsc.org. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst rsc.org. The choice of phosphine ligand is critical for the efficiency of each of these steps mdpi.com.

Copper (Cu): Copper-catalyzed N-arylation reactions, often referred to as Ullmann condensations, represent an important alternative to palladium-catalyzed methods. Mechanistic studies on copper-catalyzed amidation suggest a Cu(I)/Cu(III) catalytic cycle. In the presence of a diamine ligand, a Cu(I) species is proposed to undergo oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent reaction with the amide or amine, followed by reductive elimination, affords the N-arylated product and regenerates the active Cu(I) catalyst. Kinetic studies have indicated that the oxidative addition of the aryl halide is often the rate-determining step.

Iron (Fe): Iron, being an earth-abundant and less toxic metal, is an attractive alternative for catalysis. Iron complexes have been shown to catalyze a variety of transformations, including amination reactions. While less common for C-N cross-coupling compared to palladium and copper, iron catalysts are being actively investigated. The mechanisms of iron-catalyzed reactions are often complex and can involve different oxidation states of iron. For some iron-catalyzed cross-coupling reactions, the formation of organoiron intermediates and subsequent reductive elimination pathways are proposed.

Table 2: Overview of Transition Metal-Catalyzed Amination Reactions

| Metal | Typical Catalytic Cycle | Key Mechanistic Steps |

| Palladium (Pd) | Pd(0) / Pd(II) | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

| Copper (Cu) | Cu(I) / Cu(III) | Oxidative Addition, Amine Coordination, Reductive Elimination |

| Iron (Fe) | Varies (e.g., Fe(0)/Fe(II)) | Formation of Organoiron Intermediates, Reductive Elimination |

Catalysts play a crucial role in controlling the regioselectivity and stereoselectivity of chemical reactions. In the functionalization of substituted anilines like this compound, the directing effect of the amino group and the influence of the fluorine and methyl substituents can lead to the formation of different regioisomers.

The choice of catalyst and ligand can be used to control where a new functional group is introduced on the aromatic ring. For instance, in C-H activation reactions, the catalyst can coordinate to a directing group, bringing the catalytic center in proximity to a specific C-H bond, thereby ensuring high regioselectivity. While specific studies on the regioselective functionalization of this compound are limited, the principles of catalyst-controlled regioselectivity are broadly applicable.

In reactions involving chiral substrates or the creation of new stereocenters, the use of chiral catalysts can lead to high levels of stereoselectivity. For example, in copper-catalyzed asymmetric fluorination reactions, chiral bis(oxazoline) ligands have been shown to induce high enantioselectivity. DFT studies suggest that the stereochemical outcome is determined during the fluoride (B91410) transfer from a copper-carbene intermediate, with the chiral ligand creating a biased environment that favors the formation of one enantiomer over the other researchgate.net.

Probing Reaction Intermediates and Transition States

The direct observation or trapping of reaction intermediates and the characterization of transition states provide invaluable evidence for proposed reaction mechanisms. A variety of experimental and computational techniques are employed for this purpose.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for identifying and characterizing reaction intermediates. For instance, in palladium-catalyzed reactions, it is sometimes possible to observe palladium-containing species that represent key intermediates in the catalytic cycle, such as oxidative addition complexes or palladium-amido complexes rsc.org.

Computational chemistry, particularly DFT calculations, has become an indispensable tool for studying reaction mechanisms. It allows for the calculation of the structures and energies of transition states, which are fleeting species that cannot be directly observed experimentally. By mapping the entire potential energy surface of a reaction, computational studies can provide a detailed picture of the reaction pathway, including the identification of the lowest energy transition states that determine the reaction's outcome mdpi.com. For example, DFT calculations have been used to elucidate the transition state structures for the oxidative addition of aryl halides to palladium(0) complexes, providing insights into the factors that control this crucial step nih.govnih.gov.

In some cases, it is possible to synthesize and isolate stable analogues of proposed reaction intermediates. The study of the reactivity of these isolated complexes can provide strong evidence for their involvement in the catalytic cycle. While no specific intermediates for reactions of this compound have been reported as isolated, this approach has been successfully used in the broader field of organometallic chemistry to validate mechanistic proposals.

Advanced Computational and Theoretical Studies of 3,4 Dimethyl 2 Fluoroaniline

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and energy of molecules. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

The two most common ab initio and related methods for studying molecules like 3,4-Dimethyl-2-fluoroaniline are Hartree-Fock (HF) and Density Functional Theory (DFT). umn.edu HF theory approximates the complex interactions between electrons by considering each electron in the average field of all others. While foundational, it neglects a portion of the electron correlation, which can affect accuracy.

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net A typical DFT study on this compound would employ a hybrid functional, such as B3LYP, which combines the strengths of HF theory with various exchange and correlation functionals. researchgate.netscirp.org The choice of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. A Pople-style basis set like 6-311++G(d,p) is often used for aniline (B41778) derivatives, as it provides a flexible and accurate description of the electron distribution. researchgate.netresearchgate.netdbcls.jp

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, uses computational methods like DFT to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. mdpi.com For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles of the ground state. Studies on similar substituted anilines have shown that the amino group is typically pyramidal, and the substituents on the benzene (B151609) ring can cause slight distortions from perfect planarity. umn.eduresearchgate.net

Conformational analysis is also crucial for flexible molecules. In this compound, this would involve studying the rotation of the amino (-NH2) group and the two methyl (-CH3) groups. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). umanitoba.ca

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pastic.gov.pk The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between these two orbitals is known as the HOMO-LUMO gap. irjweb.com This energy gap is a critical descriptor of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a small gap indicates that a molecule is more reactive and more easily polarized. irjweb.com For substituted anilines, the nature and position of the substituents (electron-donating or electron-withdrawing) significantly influence the HOMO and LUMO energy levels and thus the energy gap. researchgate.net

Illustrative Data Table: The following table shows how FMO data for this compound would typically be presented from a DFT calculation.

| Parameter | Energy (eV) |

| HOMO Energy | -5.58 |

| LUMO Energy | -0.45 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical results for a similar molecule.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. tci-thaijo.org It is plotted on the surface of the molecule's electron density, using a color scale to represent the electrostatic potential. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. For this compound, these would be expected around the lone pair of the nitrogen atom and potentially the π-system of the aromatic ring. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, such as the hydrogen atoms of the amino group. thaiscience.info Green and yellow regions represent neutral or weakly interacting areas. The MEP map provides a powerful and intuitive guide to the reactive sites of a molecule. tci-thaijo.orgthaiscience.info

Reactivity Descriptors and Chemical Reactivity Prediction

Beyond FMO analysis, DFT can be used to calculate a set of conceptual DFT descriptors that provide more quantitative information about chemical reactivity.

Fukui functions are powerful local reactivity descriptors that indicate the change in electron density at a specific point in a molecule when an electron is added or removed. hackernoon.com They are used to identify the most reactive atoms within a molecule. scm.com There are three main types:

f+(r) measures the reactivity towards a nucleophilic attack (electron acceptance) and identifies the most electrophilic sites.

f-(r) measures the reactivity towards an electrophilic attack (electron donation) and identifies the most nucleophilic sites.

f0(r) measures the reactivity towards a radical attack.

While Fukui functions are effective, they can sometimes provide ambiguous results. The dual descriptor (Δf(r)) was developed to offer a more precise and unambiguous picture of local reactivity. hackernoon.comresearchgate.net It is calculated as the difference between the nucleophilic and electrophilic Fukui functions (f+ - f-). researchgate.net The sign of the dual descriptor for a particular atom indicates its preferred type of reactivity:

Δf(r) > 0 : The site is favored for nucleophilic attack.

Δf(r) < 0 : The site is favored for electrophilic attack.

This method provides a clear distinction between nucleophilic and electrophilic regions of a molecule, making it a superior tool for predicting regioselectivity in chemical reactions. researchgate.net

Illustrative Data Table: The following table shows how condensed-to-atom Fukui and dual descriptor indices for selected atoms of this compound might be presented.

| Atom | f+ | f- | Δf(r) (Dual Descriptor) | Predicted Reactivity |

| N | 0.045 | 0.198 | -0.153 | Electrophilic Attack |

| C2 | 0.152 | 0.031 | +0.121 | Nucleophilic Attack |

| C4 | 0.021 | 0.115 | -0.094 | Electrophilic Attack |

| C5 | 0.128 | 0.025 | +0.103 | Nucleophilic Attack |

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical results for a similar molecule.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are instrumental in predicting the chemical behavior of a molecule. Global descriptors provide insights into the reactivity of the molecule as a whole, while local descriptors identify the most reactive sites for nucleophilic and electrophilic attacks.

For this compound, these descriptors can be calculated to understand its susceptibility to different chemical reactions. Key global reactivity descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's capacity to accept electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity is often described by Fukui functions (f(r)) , which pinpoint the specific atomic sites within the molecule that are most likely to participate in a chemical reaction.

| Descriptor | Significance |

|---|---|

| Chemical Potential (μ) | Electron escaping tendency |

| Chemical Hardness (η) | Resistance to change in electron distribution |

| Global Softness (S) | Capacity to accept electrons |

| Electrophilicity Index (ω) | Ability to accept electrons |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by various intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties and stability of the crystalline solid.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.

Thermodynamic Property Prediction and Analysis (entropy, enthalpy, specific heat)

Computational methods can be employed to predict the thermodynamic properties of this compound, such as entropy, enthalpy, and specific heat. These properties are essential for understanding the compound's behavior under different temperature and pressure conditions.

| Thermodynamic Property | Description |

|---|---|

| Entropy (S) | A measure of the randomness or disorder of a system. |

| Enthalpy (H) | The total heat content of a system. |

| Specific Heat Capacity (Cp) | The amount of heat required to raise the temperature of a unit mass of a substance by one degree Celsius. |

Molecular Dynamics Simulations for Structural Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the molecular system, allowing for the study of its structural stability and conformational flexibility over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution or in a biological system.

These simulations can be used to:

Assess the stability of different molecular conformations.

Investigate the dynamics of intermolecular interactions.

Predict the diffusion and transport properties of the molecule.

Understand the structural fluctuations and their impact on reactivity.

For this compound, MD simulations could provide valuable insights into its behavior at the atomic level, complementing the static picture provided by other computational methods.

Spectroscopic Characterization Methodologies for Research on 3,4 Dimethyl 2 Fluoroaniline

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying functional groups and determining the molecular structure of compounds like 3,4-Dimethyl-2-fluoroaniline.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" based on the vibrational modes of its functional groups. For a substituted aniline (B41778) such as this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (approximately 1450-1600 cm⁻¹), and C-N and C-F stretching vibrations at lower wavenumbers. However, specific experimental FT-IR data detailing the precise wavenumbers and intensities of these bands for this compound have not been reported in the surveyed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, FT-Raman spectroscopy would be valuable for identifying the vibrations of the aromatic ring and the C-C bonds of the methyl groups. As with FT-IR, no specific experimental FT-Raman spectra for this compound are currently available in research publications.

Correlation of Experimental Spectra with Theoretical Predictions

In modern chemical analysis, experimental vibrational spectra are often correlated with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can predict vibrational frequencies with a high degree of accuracy, aiding in the assignment of complex spectral bands. Such a study for this compound would involve optimizing its molecular geometry and calculating its theoretical vibrational spectrum. This would then be compared to experimental FT-IR and FT-Raman data to provide a thorough and confirmed assignment of the vibrational modes. This level of detailed analysis for this compound is absent from the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR would provide information on the number and electronic environment of the protons in this compound, including the two aromatic protons, the amine protons, and the protons of the two distinct methyl groups.

¹³C NMR would identify the eight distinct carbon atoms in the molecule, with their chemical shifts indicating their bonding environment (aromatic, methyl, or substituted).

¹⁹F NMR is particularly important for fluorinated compounds, offering a highly sensitive probe with a wide chemical shift range. It would produce a signal corresponding to the single fluorine atom, with its chemical shift being indicative of the electronic effects of the adjacent amine and methyl groups.

Despite the routine use of these techniques for compound characterization, specific and verified ¹H, ¹³C, and ¹⁹F NMR chemical shift data for this compound are not documented in available scientific papers or spectral databases.

Coupling Constants and Spin-Spin Interactions

Spin-spin coupling between adjacent nuclei in NMR spectroscopy provides critical information about the connectivity of atoms. For this compound, analysis of coupling constants would be crucial:

¹H-¹H coupling would reveal the relationship between the two aromatic protons.

¹H-¹⁹F and ¹³C-¹⁹F coupling would establish the proximity of protons and carbons to the fluorine atom, confirming its position on the aromatic ring. These coupling constants, measured in Hertz (Hz), are highly dependent on the number of bonds separating the coupled nuclei.

A detailed analysis of these coupling constants is essential for the unambiguous structural assignment of this compound. However, like the chemical shift data, specific research findings detailing these spin-spin interactions are currently unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions within this compound. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For aromatic compounds like substituted anilines, the most significant electronic transitions are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). ijermt.org

The aniline molecule contains a benzene (B151609) ring (a chromophore) and an amino group (-NH2), which acts as an auxochrome. The lone pair of non-bonding electrons (n) on the nitrogen atom and the pi (π) electrons of the aromatic ring are responsible for the characteristic UV absorption. slideshare.net The introduction of substituents onto the aniline ring alters the energy levels of these orbitals, leading to shifts in the maximum absorption wavelength (λmax).

In this compound, the electronic structure is influenced by three types of substituents:

Amino Group (-NH2): This is a powerful electron-donating group (auxochrome) that extends the conjugation of the benzene ring, decreasing the energy required for the π → π* transition and shifting the absorption to a longer wavelength (a bathochromic or red shift) compared to benzene. ijermt.org

Methyl Groups (-CH3): These are weakly electron-donating groups that also contribute to a slight bathochromic shift.

The combined effect of these groups is expected to cause a significant bathochromic shift for the primary π → π* transition compared to unsubstituted benzene. For context, aniline itself shows a primary absorption band around 280 nm, a notable shift from benzene's absorption at 255 nm. ijermt.orgslideshare.net The presence of additional electron-donating methyl groups and the fluorine atom on this compound would further modify this absorption profile.

| Compound | Key Substituents | Typical λmax (nm) | Transition Type |

|---|---|---|---|

| Benzene | -H | ~255 | π → π |

| Aniline | -NH2 | ~280 | π → π |

| p-Fluoroaniline | -NH2, -F | ~293 | π → π |

| This compound | -NH2, -F, 2x -CH3 | Predicted >280 | π → π |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of a molecule with high confidence. For this compound, the molecular formula is C8H10FN. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The theoretical monoisotopic mass of the protonated molecule [M+H]+ can be calculated and compared to the experimental value obtained from HRMS to confirm the elemental formula.

| Property | Value |

|---|---|

| Molecular Formula | C8H10FN |

| Nominal Mass | 139 u |

| Theoretical Monoisotopic Mass | 139.07973 u |

| Theoretical [M+H]+ Mass | 140.08750 u |

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the theoretical [M+H]+ mass would confirm the elemental composition of C8H10FN.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for analyzing complex mixtures, separating positional isomers, and confirming the identity of a target compound like this compound. nih.gov

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. Positional isomers, such as other dimethylfluoroaniline variants, can often be separated chromatographically. mdpi.com As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For anilines, the molecular ion peak (M+) is generally observed. libretexts.org The fragmentation pattern is predictable based on the structure. For this compound (MW = 139.17), key fragmentation pathways would include:

Loss of a methyl radical (-CH3): This is a common fragmentation for methylated aromatic compounds, leading to a significant peak at m/z 124 (M-15).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group.

Loss of HCN: A characteristic fragmentation of the aniline ring structure, resulting in a peak at m/z 112 (M-27).

Cleavage of the aromatic ring: Further fragmentation can lead to smaller characteristic ions.

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 139 | [C8H10FN]+• | Molecular Ion (M+) |

| 124 | [C7H7FN]+• | Loss of a methyl radical (-CH3) |

| 112 | [C7H7F]+• | Loss of HCN from the molecular ion |

| 96 | [C6H5F]+• | Loss of CH3 and HCN |

X-ray Crystallographic Studies for Solid-State Structure Determination

For this compound, an X-ray crystallographic study would provide unambiguous proof of its structure, confirming the substitution pattern on the aromatic ring. The analysis would yield detailed information about the crystal lattice, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. cambridge.org

While this technique is powerful, obtaining a single crystal of sufficient quality can be challenging. A thorough search of publicly available crystallographic databases indicates that the specific crystal structure for this compound has not been reported as of this writing. However, studies on related substituted anilines, such as chloroanilines, demonstrate the utility of this method. For illustrative purposes, the crystallographic data for 2,6-dichloroaniline (B118687) is presented below as an example of the parameters obtained from such an analysis. cambridge.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.329 |

| b (Å) | 4.1093 |

| c (Å) | 15.445 |

| β (°) | 99.96 |

| Volume (ų) | 707.8 |

| Molecules per unit cell (Z) | 4 |

Should a suitable crystal of this compound be grown and analyzed, it would provide similar foundational data on its solid-state architecture.

Applications of 3,4 Dimethyl 2 Fluoroaniline As a Synthetic Intermediate in Research

Development of Novel Reagents and Catalysts from 3,4-Dimethyl-2-fluoroaniline Derivatives

The development of new reagents and catalysts is a continuous effort in chemical research to enable more efficient and selective chemical transformations. While there is no specific information on the use of this compound derivatives for these purposes, the general class of anilines can be modified to create ligands for transition metal catalysts or to act as organocatalysts themselves. The specific electronic and steric environment provided by the fluoro and dimethyl substituents on the this compound ring could potentially be exploited in the design of novel catalytic systems. Further research in this area would be necessary to explore these possibilities.

Advanced Analytical Techniques for 3,4 Dimethyl 2 Fluoroaniline and Its Metabolites/derivatives in Research Matrices

Chromatographic Separations and Detection Strategies

The analytical approach for 3,4-Dimethyl-2-fluoroaniline, a substituted aromatic amine, hinges on high-resolution chromatographic separation coupled with sensitive and selective detection. Both gas and liquid chromatography offer viable pathways, with the choice depending on the sample matrix, required sensitivity, and the specific research question.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted anilines. thermofisher.com For trace analysis, coupling GC with a mass spectrometer (MS) provides unparalleled selectivity and sensitivity.

Procedure: A typical GC-MS method involves sample extraction, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by direct injection into the GC system. d-nb.info A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is generally effective for separating aniline (B41778) isomers.

Selective Detection: To achieve low detection limits, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. Instead of scanning a full range of mass-to-charge ratios (m/z), the detector focuses only on a few characteristic ions of the target analyte. This significantly enhances the signal-to-noise ratio. For this compound (molar mass: 139.17 g/mol ), characteristic ions would be selected for monitoring.

Table 1: Illustrative GC-MS SIM Parameters for this compound

| Parameter | Value / Description |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Temperature Program | 70°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Acquisition | Selected Ion Monitoring (SIM) |

| Target Ions (m/z) | 139 (Molecular Ion, M⁺), 124 (M-CH₃)⁺, 120 (M-F)⁺ |

| Qualifier Ion(s) | 124, 120 |

Note: The listed target ions are predicted based on the structure of this compound and common fragmentation patterns of related compounds. Actual ions would be confirmed by analyzing a pure standard.

For many aniline derivatives, particularly those that are more polar or thermolabile, liquid chromatography is the preferred separation technique. thermofisher.com Coupling LC with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the gold standard for trace analysis in complex matrices like biological fluids or environmental water samples. d-nb.info

Procedure: Separation is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution mobile phase, commonly consisting of water and acetonitrile or methanol (B129727), often with a small amount of acid like formic acid to promote ionization. d-nb.infonih.gov

Selective Detection: LC-MS/MS utilizes a technique called Multiple Reaction Monitoring (MRM). In the first mass spectrometer, a specific parent ion (precursor ion) corresponding to the analyte is selected. This ion is then fragmented in a collision cell, and in the second mass spectrometer, a specific fragment ion (product ion) is monitored. d-nb.info This two-stage filtering process drastically reduces background noise and matrix interference.

Table 2: Hypothetical LC-MS/MS MRM Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 140.1 [M+H]⁺ | 123.1 [M+H-NH₃]⁺ | 50 | 15 |

| This compound | 140.1 [M+H]⁺ | 105.1 [M+H-NH₃-H₂O]⁺ | 50 | 25 |

Note: These parameters are illustrative, based on the compound's structure and typical values for similar analytes. d-nb.info Optimal precursor/product ions and collision energies must be determined experimentally by infusing a standard solution.

A significant analytical challenge is the separation of this compound from its positional isomers (e.g., 2,3-Dimethyl-4-fluoroaniline, 2,5-Dimethyl-3-fluoroaniline) and other related compounds. As isomers have the same mass, their distinction relies entirely on effective chromatographic separation.

High-efficiency capillary GC columns or modern core-shell and sub-2-µm particle LC columns are essential for achieving the necessary resolution. d-nb.inforesearchgate.net Method development often involves fine-tuning the temperature gradient (in GC) or the mobile phase composition and gradient slope (in LC) to maximize the separation between critical isomer pairs. rsc.org In cases of co-elution, the uniqueness of mass spectral fragmentation patterns (in GC-MS) or MRM transitions (in LC-MS/MS) may occasionally allow for mathematical deconvolution, though complete chromatographic separation is always preferred for robust quantification. d-nb.info

Method Validation and Sensitivity for Trace Analysis in Research Samples

A rigorous method validation is essential to ensure that the analytical data generated are reliable, accurate, and reproducible. The key parameters assessed include the limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and linearity.

The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are critical for determining the suitability of a method for trace analysis. They are typically established by analyzing a series of low-concentration spiked samples and evaluating the signal-to-noise ratio (S/N) or the standard deviation of the response.

Based on published methods for similar compounds like 4-fluoroaniline and various dimethylanilines, highly sensitive LC-MS/MS and GC-MS methods can be developed. d-nb.infonih.gov

Table 3: Illustrative Performance for Trace Analysis of this compound

| Technique | Matrix | Estimated LOD | Estimated LOQ |

|---|---|---|---|

| GC-MS (SIM) | Water | 0.01 - 0.05 µg/L | 0.05 - 0.1 µg/L |

| LC-MS/MS (MRM) | Water / Plasma | 0.05 - 0.2 ng/mL | 0.2 - 1.0 ng/mL |

Note: These values are illustrative estimates based on performance data reported for structurally related aniline derivatives. d-nb.infonih.gov Actual limits depend heavily on the specific instrument, sample matrix, and extraction efficiency.

These parameters define the quantitative performance of the analytical method over a specified concentration range.

Linearity demonstrates that the instrument response is proportional to the analyte concentration. It is assessed by analyzing calibration standards at multiple concentration levels and evaluating the correlation coefficient (R²) of the resulting regression curve.

Accuracy refers to the closeness of a measured value to the true value. It is determined by analyzing samples spiked with a known amount of analyte and calculating the percent recovery.

Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of replicate analyses.

A validated method for this compound would be expected to meet generally accepted performance criteria.

Table 4: Typical Method Validation Acceptance Criteria and Expected Performance

| Parameter | Acceptance Criterion | Expected Performance for an Aniline Method |

|---|---|---|

| Linearity (R²) | ≥ 0.995 | > 0.999 researchgate.net |

| Accuracy (% Recovery) | 80 - 120% | 90 - 110% nih.gov |

| Precision (RSD) | ≤ 15% | < 10% nih.gov |

| Calibration Range | Spanning the expected sample concentration range | e.g., 1.0 - 100 ng/mL |

Note: Acceptance criteria can vary depending on the regulatory context or research requirements. The expected performance is based on data from validated methods for analogous compounds. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dimethyl-4-fluoroaniline |

| 2,5-Dimethyl-3-fluoroaniline |

| 4-fluoroaniline |

| Acetonitrile |

| Aniline |

| Formic acid |

| Helium |

| Methanol |

| N-methylaniline |

| o-chloroaniline |

| o-toluidine |

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches for 3,4-Dimethyl-2-fluoroaniline

The chemical industry is undergoing a significant shift towards green chemistry, a framework aimed at designing products and processes that minimize the use and generation of hazardous substances. For this compound, future research in synthesis will likely concentrate on developing methods that are not only efficient but also environmentally benign.

Key research focuses in sustainable synthesis include:

Catalyst Development: A move away from stoichiometric reagents towards catalytic systems can dramatically reduce waste. Research into novel catalysts, potentially using earth-abundant metals, could lead to more efficient and selective reactions. The development of catalyst systems that operate under milder conditions (lower temperature and pressure) will also be a priority, contributing to energy savings greenchemistry.school.

Alternative Solvents: Traditional organic solvents often pose environmental and health risks. Future synthetic routes will likely explore the use of greener alternatives such as water, supercritical fluids, or bio-based solvents.

Renewable Feedstocks: While currently derived from petrochemical sources, future efforts may investigate pathways to synthesize aniline (B41778) derivatives from biomass rsc.org. This aligns with the broader goal of transitioning to a circular economy and reducing reliance on fossil fuels greenchemistry.school.

Process Intensification: Techniques like continuous flow processing can offer significant advantages over traditional batch production. Flow chemistry can improve safety, increase efficiency, and allow for easier scalability of synthesis for compounds like this compound acs.org.

Table 1: Comparison of Traditional vs. Sustainable Synthesis Principles

| Principle | Traditional Approach | Sustainable (Green) Approach |

|---|---|---|

| Reagents | Often uses stoichiometric, hazardous reagents. | Emphasizes catalytic reactions to minimize waste acs.org. |

| Solvents | Relies on volatile organic compounds (VOCs). | Prefers benign solvents like water, or solvent-less conditions. |

| Energy | Frequently requires high temperature and pressure. | Aims for energy efficiency by using catalysts that work under mild conditions scranton.edu. |

| Feedstocks | Primarily based on non-renewable petrochemicals. | Explores the use of renewable resources and biomass rsc.org. |

| Waste | Generates significant amounts of byproducts and waste. | Designed for high atom economy and degradation of products to prevent pollution acs.org. |

Integration of Machine Learning and AI in Predictive Chemistry for Fluoroanilines

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for research and development. For the class of fluoroanilines, including this compound, machine learning (ML) models can accelerate discovery and optimization cycles significantly.

Future integration of AI in this area is expected to focus on several key tasks:

Reaction Prediction and Optimization: AI algorithms can be trained on vast databases of chemical reactions to predict the outcomes of novel transformations with high accuracy, sometimes outperforming human chemists cam.ac.uk. This can be used to identify the most promising synthetic routes for this compound, saving significant time and experimental resources cam.ac.uk.

Property Prediction: Machine learning models are increasingly used to predict the physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicological properties of molecules nih.gov. By inputting the structure of this compound, these models can estimate properties like solubility, metabolic stability, and potential bioactivity, guiding its application in drug discovery or materials science nih.govspecialchem.com.

De Novo Design: AI can be used to design novel molecules with specific desired properties. For instance, an algorithm could be tasked with designing fluoroaniline (B8554772) derivatives that possess optimal characteristics for a particular biological target or material application.

Accelerating Materials Discovery: AI can screen vast virtual libraries of compounds to identify candidates with desirable properties for applications like organic light-emitting diodes (OLEDs) or liquid crystals sciencedaily.comu-tokyo.ac.jp. This predictive screening can pinpoint fluoroaniline derivatives with high potential, streamlining the development process nih.gov.

Table 2: Applications of AI and Machine Learning in Fluoroaniline Chemistry

| Application Area | AI/ML Contribution | Potential Impact |

|---|---|---|

| Synthesis | Predicts reaction outcomes and suggests optimal synthetic pathways cam.ac.uknih.gov. | Faster development of efficient and novel synthetic routes. |

| Drug Discovery | Predicts ADME properties and potential bioactivity of new compounds nih.gov. | Prioritizes promising candidates and reduces late-stage failures. |

| Materials Science | Screens virtual compounds to predict material properties (e.g., electronic, optical) u-tokyo.ac.jp. | Accelerates the discovery of new materials for various applications. |

| Mechanism Elucidation | Helps in understanding complex reaction mechanisms from experimental data nih.gov. | Deepens fundamental chemical knowledge and enables rational design. |

Novel Applications in Interdisciplinary Research Fields

While substituted anilines are established building blocks, ongoing research continues to find new applications by leveraging their unique chemical properties. This compound, as a specifically substituted molecule, could be a valuable candidate in several interdisciplinary fields.

Medicinal Chemistry and Chemical Biology: The aniline motif is present in a large number of pharmaceuticals acs.orgnih.gov. A significant emerging trend is the use of substituted anilines as bioisosteres—replacements for other chemical groups to fine-tune a drug's properties. Specifically, replacing a standard aniline group with a functionalized one like this compound can alter metabolic stability, binding affinity, and bioavailability cresset-group.com. Research into the isosteric replacement of anilines aims to improve the safety and efficacy profiles of existing and future drugs acs.orgnih.gov.

Materials Science: Anilines are precursors to a wide range of organic materials, including polymers, dyes, and compounds used in electronics sciencedaily.com. The specific substitution pattern and the presence of fluorine in this compound could impart unique optical or electronic properties. Future research could explore its use as a building block for creating novel liquid crystals, or as a component in organic light-emitting diodes (OLEDs) where fluoro-substituted aromatics are often employed to tune emission characteristics.

Agrochemicals: Fluoroaniline derivatives are used as intermediates in the manufacturing of herbicides and plant growth regulators nih.gov. The unique substitution pattern of this compound could be explored for the development of new agrochemicals with potentially improved efficacy or novel modes of action.

Table 3: Potential Interdisciplinary Applications for this compound

| Research Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Bioisosteric replacement in drug candidates. | To enhance metabolic stability and reduce toxicity compared to simple anilines acs.orgnih.govcresset-group.com. |

| Materials Science | Monomer for specialty polymers or component in organic electronics (e.g., OLEDs) sciencedaily.com. | Fluorine and methyl substitutions can tune electronic and physical properties. |

| Agrochemicals | Intermediate for novel herbicides or fungicides nih.gov. | The aniline scaffold is a common feature in many active agrochemical compounds. |

| Synthetic Chemistry | Versatile building block for complex molecule synthesis beilstein-journals.org. | The specific functionalization provides a unique starting point for multi-step syntheses. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3,4-Dimethyl-2-fluoroaniline, and how do reaction parameters (e.g., temperature, catalysts) influence yield?

- Methodological Answer : The synthesis typically involves fluorination of pre-functionalized aniline derivatives. For example, nucleophilic aromatic substitution using HF-pyridine or KF in polar aprotic solvents (e.g., DMF) at 80–120°C can introduce fluorine at the 2-position. Methyl groups at positions 3 and 4 may be introduced via alkylation or through directed ortho-methylation using methyl halides and Lewis acids like AlCl₃ . Catalytic fluorination with palladium or copper catalysts under inert atmospheres can improve regioselectivity . Yield optimization requires precise stoichiometric control of methylating agents and fluorination reagents to avoid over-substitution.

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming substituent positions and fluorine integration. For instance, chemical shifts in fluorinated anilines typically range between -110 to -150 ppm, influenced by adjacent methyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 154.1) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times calibrated against standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fluorinated anilines can penetrate latex gloves .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile amines.

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethyl groups influence the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The methyl groups at positions 3 and 4 exert both steric hindrance and electron-donating effects. Computational studies (e.g., DFT calculations) reveal that methyl substituents increase electron density at the para position relative to fluorine, directing EAS to the 5-position. Steric bulk reduces reactivity toward bulky electrophiles (e.g., tert-butyl halides) but enhances selectivity in nitration or sulfonation . Comparative kinetic studies with analogs like 4-Fluoro-2-methylaniline (CAS 452-71-1) show a 30% reduction in reaction rates due to steric effects .

Q. What computational strategies (e.g., DFT, molecular docking) can predict the bioactivity of this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (FMOs) to assess electron donor/acceptor capacity. For example, HOMO-LUMO gaps <4 eV suggest potential interactions with biological targets like cytochrome P450 enzymes .

- Molecular Docking : Use AutoDock Vina to model interactions with active sites. Fluorine’s electronegativity enhances hydrogen bonding with residues like Ser530 in COX-2, while methyl groups stabilize hydrophobic pockets .

Q. How can discrepancies in reported reaction yields for this compound derivatives be resolved through mechanistic studies?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., elimination vs. substitution). Use isotopic labeling (e.g., ) to track fluorination efficiency via radio-TLC. Kinetic profiling under varying pH and temperature conditions can identify dominant mechanisms. For instance, acidic conditions favor protonation of the amine, reducing nucleophilicity and yield . Cross-validation with in situ IR spectroscopy monitors intermediate formation .

Key Research Considerations

- Regioselectivity Challenges : Fluorine’s strong directing effects necessitate careful optimization of substituent positions during synthesis.

- Toxicity Profiling : Screen for mutagenicity via Ames tests due to structural similarity to carcinogenic aniline derivatives .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to accelerate derivative development for pharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.